6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Algicidal Activity :
- A study synthesized novel diazepinoquinolines, including derivatives related to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, demonstrating good algicidal activities against specific algae strains (Kim et al., 2000).
Chemical Synthesis and Modification :
- Research on chlorination of quinolines at room temperature and higher temperatures, contributing to the understanding of chemical behavior and potential modifications of compounds like 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride (Kutkevichus et al., 1974).
- Development of efficient one-pot syntheses for 2-chloro-3-substituted quinolines, aiding in the efficient production and modification of related compounds (Liu et al., 2009).
Biological Evaluation of Quinoline Derivatives :
- Synthesis and evaluation of newer quinoline derivatives, including those similar to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, for antimicrobial activity against various bacteria and fungi, highlighting their potential in therapeutic applications (Faldu et al., 2014).
Fungicidal Activity and Agricultural Applications :
- Synthesis and testing of fluorinated quinoline amide compounds for fungicidal activity, which informs about the agricultural applications and effectiveness of similar compounds in controlling plant diseases (Ni et al., 2015).
Photovoltaic and Electronic Applications :
- Investigation into the photovoltaic properties of quinoline derivatives for use in organic-inorganic photodiode fabrication, suggesting potential applications in electronic devices (Zeyada et al., 2016).
Coloring Materials for Polymers :
- A study on transition metal complexes of quinoline carboxylic acid, related to 6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride, as coloring agents for poly(vinyl chloride) and polystyrene, showing the compound's utility in material science (Allan & Carson, 1992).
Future Directions
properties
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3NOS/c15-7-1-2-10-8(5-7)9(14(17)19)6-11(18-10)12-3-4-13(16)20-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHWHIDSJWFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183659 | |
Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160263-10-4 | |
Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(5-chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201183659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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